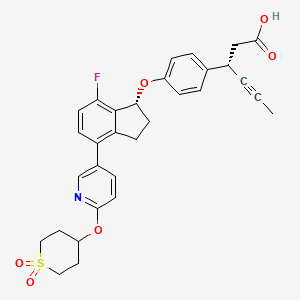
(S)-3-(4-(((R)-4-(6-((1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)oxy)pyridin-3-yl)-7-fluoro-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(4-((®-4-(6-((1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)oxy)pyridin-3-yl)-7-fluoro-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiopyran ring, a pyridine ring, and a fluoro-substituted indenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-((®-4-(6-((1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)oxy)pyridin-3-yl)-7-fluoro-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid involves multiple steps, including the formation of the dioxidotetrahydrothiopyran ring, the introduction of the fluoro-substituted indenyl group, and the coupling of these fragments with the hex-4-ynoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of reagents and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-((®-4-(6-((1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)oxy)pyridin-3-yl)-7-fluoro-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving its molecular targets.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It might be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (S)-3-(4-((®-4-(6-((1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)oxy)pyridin-3-yl)-7-fluoro-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(4-((®-4-(6-((1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)oxy)pyridin-3-yl)-7-fluoro-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid: shares similarities with other compounds containing dioxidotetrahydrothiopyran, pyridine, and fluoro-substituted indenyl groups.
Other similar compounds: include those with variations in the substituents on the aromatic rings or different functional groups attached to the hex-4-ynoic acid moiety.
Uniqueness
The uniqueness of (S)-3-(4-((®-4-(6-((1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)oxy)pyridin-3-yl)-7-fluoro-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid lies in its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C31H30FNO6S |
|---|---|
Molecular Weight |
563.6 g/mol |
IUPAC Name |
(3S)-3-[4-[[(1R)-4-[6-(1,1-dioxothian-4-yl)oxypyridin-3-yl]-7-fluoro-2,3-dihydro-1H-inden-1-yl]oxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C31H30FNO6S/c1-2-3-21(18-30(34)35)20-4-7-23(8-5-20)38-28-12-10-26-25(9-11-27(32)31(26)28)22-6-13-29(33-19-22)39-24-14-16-40(36,37)17-15-24/h4-9,11,13,19,21,24,28H,10,12,14-18H2,1H3,(H,34,35)/t21-,28+/m0/s1 |
InChI Key |
QMPQMOXCZAQEKU-RBTNQOKQSA-N |
Isomeric SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)O[C@@H]2CCC3=C(C=CC(=C23)F)C4=CN=C(C=C4)OC5CCS(=O)(=O)CC5 |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OC2CCC3=C(C=CC(=C23)F)C4=CN=C(C=C4)OC5CCS(=O)(=O)CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


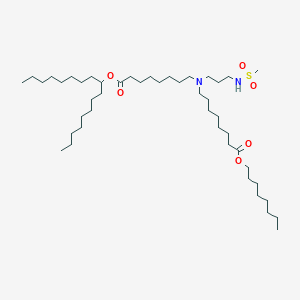
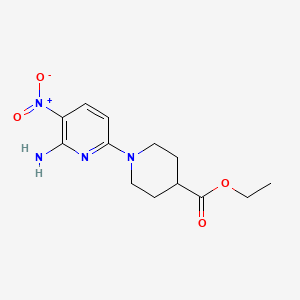
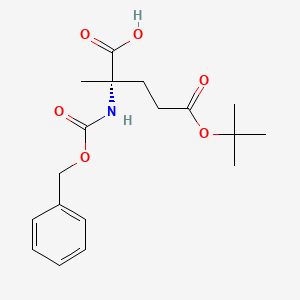
![3-[(Benzylsulfanyl)methyl]-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366098.png)
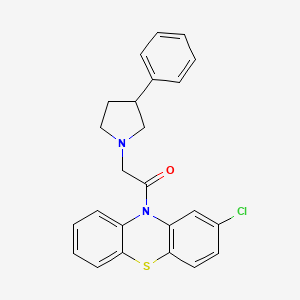
![(3S,4R)-4-[(3,4-dimethylphenyl)amino]oxolan-3-ol](/img/structure/B13366103.png)
![9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol](/img/structure/B13366108.png)
![3-[(Methylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366116.png)
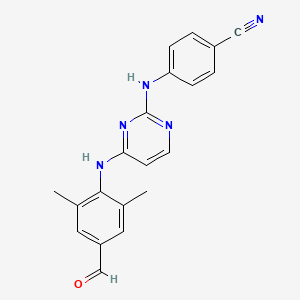
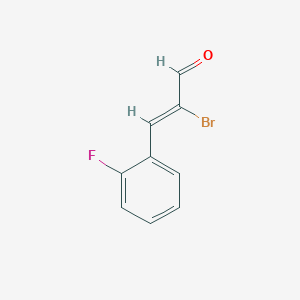
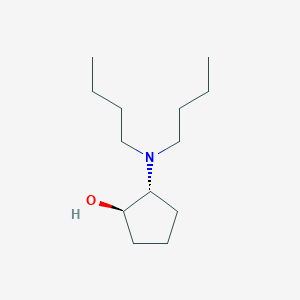
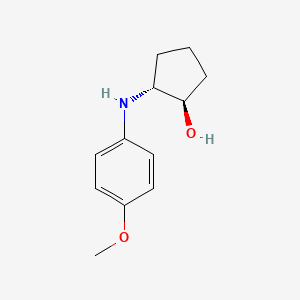
![{6-[2-(2-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide](/img/structure/B13366142.png)
![methyl 3-[[(2-methyl-5-oxo-7-vinyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)methyl](2-phenylethyl)amino]acrylate](/img/structure/B13366156.png)
